3-Methylimidazo[1,2-a]pyridine
Overview
Description
3-Methylimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H8N2. It has a molecular weight of 132.16 . This compound is recognized as a crucial target product and key intermediate in various branches of chemistry .
Synthesis Analysis
The synthesis of 3-Methylimidazo[1,2-a]pyridine involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of its synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Molecular Structure Analysis
The molecular structure of 3-Methylimidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 . Further structural analysis can be performed using X-ray structural analysis .
Chemical Reactions Analysis
3-Methylimidazo[1,2-a]pyridine can undergo various chemical reactions. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The compound can also be synthesized from 2-aminopyridines and α-bromoketones under microwave irradiation .
Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application : 3-Methylimidazo[1,2-a]pyridine has been found to have antimicrobial properties. Specifically, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus .
- Methods of Application : The compound was synthesized through the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound was then reacted with bromine and iodine to produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
- Results or Outcomes : The 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .
2. Antituberculosis Agents
- Summary of Application : Imidazo[1,2-a]pyridine derivatives, such as 3-Methylimidazo[1,2-a]pyridine, have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .
3. Pantothenate Synthetase Inhibitors
- Summary of Application : 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS), an enzyme involved in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in all organisms .
- Results or Outcomes : The derivative 29 was the most active compound against Mycobacterium tuberculosis (MIC 90, 4.53 μM) from the library of synthesized hydrazides and it displayed no cytotoxicity against the mouse macrophage cell line (RAW 264.7) .
4. Material Science
- Summary of Application : Imidazo[1,2-a]pyridine is also useful in material science because of its structural character .
5. Antituberculosis Agents
- Summary of Application : Imidazo[1,2-a]pyridine analogues, such as 3-Methylimidazo[1,2-a]pyridine, have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .
6. Material Science
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, including 3-Methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of future research .
properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHEPWEENQLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481500 | |
Record name | 3-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[1,2-a]pyridine | |
CAS RN |
5857-45-4 | |
Record name | 3-Methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5857-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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